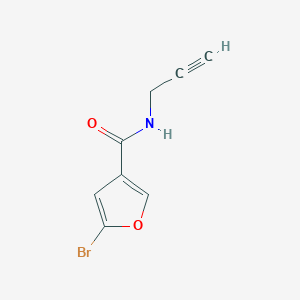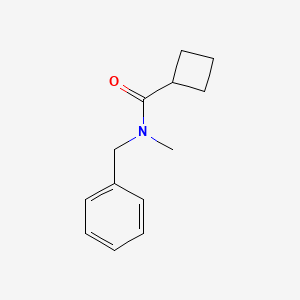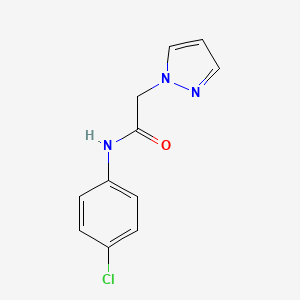
5-bromo-N-prop-2-ynylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-prop-2-ynylfuran-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-bromo-N-prop-2-ynylfuran-3-carboxamide involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells. It has also been shown to inhibit the activation of NF-κB, leading to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
5-bromo-N-prop-2-ynylfuran-3-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-bromo-N-prop-2-ynylfuran-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
5-bromo-N-prop-2-ynylfuran-3-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. It has also been extensively studied for its mechanism of action and therapeutic applications. However, there are some limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Furthermore, the compound has not been extensively studied for its toxicity and pharmacokinetics.
Future Directions
There are several future directions for research on 5-bromo-N-prop-2-ynylfuran-3-carboxamide. One potential direction is to study the compound's toxicity and pharmacokinetics in vivo. This will help to determine the safety and efficacy of the compound in animal models. Another direction is to study the compound's potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. Additionally, further studies are needed to optimize the synthesis method of 5-bromo-N-prop-2-ynylfuran-3-carboxamide to improve the yield and purity of the product.
Synthesis Methods
The synthesis of 5-bromo-N-prop-2-ynylfuran-3-carboxamide involves the reaction of 5-bromo-3-furancarboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The reaction is carried out in a suitable solvent such as dichloromethane, and the product is obtained by precipitation in a non-solvent such as diethyl ether. The synthesis method of 5-bromo-N-prop-2-ynylfuran-3-carboxamide has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
5-bromo-N-prop-2-ynylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-bromo-N-prop-2-ynylfuran-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
5-bromo-N-prop-2-ynylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-2-3-10-8(11)6-4-7(9)12-5-6/h1,4-5H,3H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYSUTKROUJJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=COC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(prop-2-YN-1-YL)furan-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)

![1,3-dimethyl-N-[(2-methylphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475333.png)



![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)

